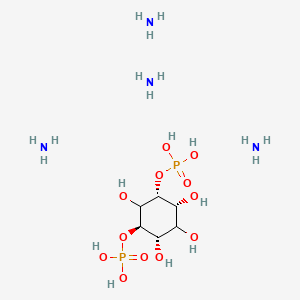
D-Myo-inositol 2,4-bis-phosphate ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Myo-inositol 2,4-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 · 4H3N and a molecular weight of 408.24 g/mol . It is a derivative of inositol, a type of sugar alcohol, and is often used in biochemical and physiological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 2,4-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the bis-phosphate derivative.
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control systems to maintain the necessary reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: : D-Myo-inositol 2,4-bis-phosphate ammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield inositol phosphates with additional phosphate groups, while reduction reactions may produce dephosphorylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D-Myo-inositol 2,4-bis-phosphate ammonium salt is used as a precursor for the synthesis of other inositol phosphates and related compounds. It is also employed in studies of phosphorylation and dephosphorylation processes .
Biology: : In biological research, this compound is used to investigate cellular signaling pathways, particularly those involving inositol phosphates. It plays a role in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .
Medicine: : In medicine, this compound is studied for its potential therapeutic applications. It has been explored as a treatment for conditions related to inositol phosphate metabolism, such as certain metabolic disorders and neurological diseases .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. It is also utilized in the development of diagnostic assays and research tools for studying inositol phosphate-related processes .
Mecanismo De Acción
Molecular Targets and Pathways: : D-Myo-inositol 2,4-bis-phosphate ammonium salt exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in inositol phosphate signaling pathways. It can modulate the activity of these targets, leading to changes in cellular functions and signaling cascades .
Pathways Involved: : The compound is involved in pathways related to inositol phosphate metabolism, including the phosphoinositide signaling pathway. It can influence the production and degradation of other inositol phosphates, thereby affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to D-Myo-inositol 2,4-bis-phosphate ammonium salt include other inositol phosphates such as D-Myo-inositol 1,4,5-trisphosphate, D-Myo-inositol 3,4,5,6-tetrakisphosphate, and D-Myo-inositol 1,3,4,5-tetrakisphosphate .
Uniqueness: : What sets this compound apart from these similar compounds is its specific phosphorylation pattern, which confers unique biochemical properties and functions. This distinct structure allows it to interact with different molecular targets and participate in specific signaling pathways .
Propiedades
Fórmula molecular |
C6H26N4O12P2 |
|---|---|
Peso molecular |
408.24 g/mol |
Nombre IUPAC |
azane;[(1R,2S,4R,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m1..../s1 |
Clave InChI |
MBWPCMXEOPACSF-IPKLNZGGSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















